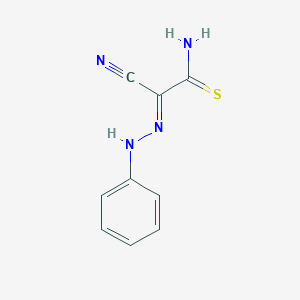
2-Cyano-2-(phenyl-hydrazono)-thioacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-2-(phenyl-hydrazono)-thioacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide typically involves the reaction of cyanoacetohydrazide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
Cyanoacetohydrazide+Phenyl isothiocyanate→this compound
The reaction conditions, such as temperature and reaction time, can be optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cyano-2-(phenyl-hydrazono)-thioacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
科学的研究の応用
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Materials Science: It is used in the synthesis of various heterocyclic compounds, which have applications in materials science.
Biological Studies: The compound’s biological activity is of interest in the study of enzyme inhibition and other biochemical processes.
作用機序
The mechanism of action of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide.
Phenyl isothiocyanate: Another precursor used in the synthesis.
Thiazole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific hydrazone functional group and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
1733-04-6 |
|---|---|
分子式 |
C9H8N4S |
分子量 |
204.25 g/mol |
IUPAC名 |
2-amino-N-anilino-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H8N4S/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14) |
InChIキー |
XUOXEDOPLLUZBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C(\C#N)/C(=S)N |
正規SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
溶解性 |
20.9 [ug/mL] |
同義語 |
2-cyano-2-(phenylhydrazono)ethanethioamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















